An In-depth Technical Guide to the Synthesis of Zinc Pivalate from Zinc Oxide and Pivalic Acid
An In-depth Technical Guide to the Synthesis of Zinc Pivalate from Zinc Oxide and Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of zinc pivalate (B1233124) from zinc oxide and pivalic acid. It includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, designed to meet the needs of researchers and professionals in drug development and chemical synthesis.
Introduction
Zinc pivalate, also known as zinc 2,2-dimethylpropanoate, is a versatile organozinc reagent. It serves as a crucial precursor in the preparation of various organozinc pivalates which are noted for their enhanced air and moisture stability compared to traditional organozinc compounds.[1] These stable reagents are valuable in a range of carbon-carbon bond-forming reactions, including Negishi cross-couplings, acylations, and copper-catalyzed allylations.[2] The synthesis of zinc pivalate itself is a straightforward acid-base reaction, typically involving the reaction of a zinc source, such as zinc oxide or zinc carbonate, with pivalic acid.
Synthetic Pathways
The primary and most direct method for synthesizing zinc pivalate involves the reaction of zinc oxide with pivalic acid. An alternative, yet similar, pathway utilizes zinc carbonate as the zinc source. Both methods are effective, with the choice often depending on the availability of starting materials and desired purity.
Reaction Scheme:
Caption: General reaction for the synthesis of zinc pivalate.
Experimental Protocols
This section details the experimental procedures for the synthesis of zinc pivalate from both zinc oxide and zinc carbonate.
This protocol is adapted from a procedure published in Organic Syntheses.[2][3]
Experimental Workflow:
Caption: Workflow for zinc pivalate synthesis from zinc oxide.
Procedure:
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A 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with 250 mL of toluene.[2]
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Pivalic acid (11.3 g, 110 mmol) is added to the toluene, forming a colorless solution.[2]
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Zinc oxide (4.07 g, 50 mmol) is added in 1 g portions at 25 °C over 15 minutes, resulting in a colorless suspension.[2]
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The flask is fitted with a Dean-Stark trap and a reflux condenser, and the suspension is stirred under a nitrogen atmosphere at reflux for 16 hours. During this time, water (0.9 mL, 50 mmol) is collected in the Dean-Stark trap.[2]
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After cooling to 25 °C, the mixture is concentrated via rotary evaporation (50 °C/50 mmHg).[2]
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The remaining pivalic acid and water are removed under high vacuum (0.1 mmHg) with a liquid nitrogen cold trap. The solid is then warmed to 100 °C in an oil bath and dried for at least 6 hours.[2]
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The final product, zinc pivalate, is obtained as a puffy, amorphous white solid.[2]
This protocol is an alternative method for the synthesis of zinc pivalate.[4]
Procedure:
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In a suitable reaction vessel, 250 mL of water is warmed to 60-70°C.[4]
-
Pivalic acid (56.1 g, 0.55 mol) is added to the warm water.[4]
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Zinc carbonate (31.25 g, 0.25 mol) is added portion-wise over a period of 10 to 15 minutes.[4]
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The temperature of the reaction mixture is then raised to 96-98°C and agitated for 1 hour.[4]
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The mixture is subsequently cooled to 4°C in an ice bath for 30 minutes.[4]
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The resulting suspension is filtered, and the filter cake is washed with cold water (1 x 75 mL) and cold acetone (B3395972) (3 x 50 mL).[4]
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The product is dried at 60°C for 16 hours in a draft oven to yield zinc pivalate.[4]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of zinc pivalate.
Table 1: Reagent and Product Quantities
| Synthesis Method | Zinc Source | Pivalic Acid | Solvent | Product Yield |
| From Zinc Oxide | 4.07 g (50 mmol) | 11.3 g (110 mmol) | Toluene (250 mL) | 13.1-13.2 g (98-99%)[2] |
| From Zinc Carbonate | 31.25 g (0.25 mol) | 56.1 g (0.55 mol) | Water (250 mL) | 58 g (87%)[4] |
Table 2: Physicochemical and Spectroscopic Data of Zinc Pivalate
| Property | Value |
| Molecular Formula | C₁₀H₁₈O₄Zn[5] |
| Molecular Weight | 267.6 g/mol [5] |
| Melting Point | 305-315 °C (sublimation)[2][3] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ: 1.08 (s, 9H)[2][3] |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ: 28.3, 37.8, 184.0[2][3] |
| IR (diamond ATR, neat, cm⁻¹) | 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609[2][3] |
Handling and Storage
Zinc pivalate should be stored under an inert atmosphere, such as argon, although it can be weighed in the air.[2][3]
Conclusion
The synthesis of zinc pivalate from zinc oxide and pivalic acid is a high-yielding and robust procedure, providing a stable and versatile reagent for organic synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field. The alternative synthesis from zinc carbonate also provides a viable route to this important compound. The enhanced stability of organozinc pivalates makes them attractive reagents for a wide array of synthetic transformations.
